N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-phenylcyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1-phenylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-2-25-16-9-8-14-20-21-15(23(14)22-16)12-19-17(24)18(10-11-18)13-6-4-3-5-7-13/h3-9H,2,10-12H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDOTTNVUOXCRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)C3(CC3)C4=CC=CC=C4)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-phenylcyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the triazolo[4,3-b]pyridazine core This core can be synthesized through cyclization reactions involving hydrazine and appropriate diketones or β-diketones
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has shown that triazolo[4,3-b]pyridazine derivatives exhibit biological activity, including potential antitumor properties. These compounds can interact with various biological targets, making them candidates for drug development.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to modulate biological pathways can be harnessed to treat various diseases.
Industry: In the chemical industry, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties may offer advantages in the development of new products.
Mechanism of Action
The mechanism by which N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-phenylcyclopropanecarboxamide exerts its effects involves interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in biological pathways. The compound may inhibit or activate these targets, leading to desired therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations
Substituent Effects: The ethoxy group in the target compound may improve metabolic stability compared to the methoxy group in ’s analogue, as ethoxy is less prone to demethylation .
Aromatic vs. Heteroaromatic Moieties :
- The thiophene in introduces sulfur-based electronegativity, which could enhance interactions with metal ions in active sites compared to the phenyl group in the target compound .
- The benzimidazole in adds hydrogen-bonding capacity, possibly increasing target selectivity .
Backbone Flexibility :
- The piperidine in offers conformational flexibility, contrasting with the rigid cyclopropane in the target compound. This flexibility might improve solubility but reduce target affinity .
Physicochemical and Pharmacokinetic Insights
Table 2: Comparative Physicochemical Data
Analysis
- Lipophilicity : The target compound’s LogP (~2.1) suggests better membrane permeability than ’s analogue (LogP = 0.85) but lower than ’s thiophene-containing derivative .
- Polar Surface Area (PSA) : The higher PSA of ’s compound (~105 Ų) may limit blood-brain barrier penetration compared to the target compound (~85 Ų), making the latter more suitable for CNS targets .
Research Implications
- Kinase Inhibition : The triazolopyridazine core is common in kinase inhibitors (e.g., JAK/STAT inhibitors). The ethoxy group in the target compound could mimic ATP’s ribose moiety, enhancing competitive binding .
- Metabolic Stability : Cyclopropane’s rigidity may reduce oxidative metabolism, extending half-life compared to cyclopentane or piperidine derivatives .
Biological Activity
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-phenylcyclopropanecarboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications.
Structural Overview
The compound features a triazolo[4,3-b]pyridazine moiety linked to a cyclopropanecarboxamide structure. This combination suggests a multifaceted interaction profile with biological targets, potentially leading to diverse pharmacological effects. The presence of the triazole and pyridazine rings is notable as these structures are often associated with various biological activities including antimicrobial and anticancer properties.
Anticancer Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, structural analogs have been shown to inhibit cell proliferation by interfering with specific proteins involved in cell cycle regulation.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Similar Compound A | MCF-7 (Breast) | 10 | |
| Similar Compound B | HeLa (Cervical) | 15 |
Antimicrobial Activity
The compound's structural motifs suggest potential antimicrobial properties . Studies on related triazole compounds have reported moderate activity against both bacterial and fungal strains. For example, derivatives of triazolo-pyridazines have shown efficacy comparable to standard antibiotics like Streptomycin .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with key receptor tyrosine kinases , such as c-Met, which play critical roles in cell signaling pathways related to growth and survival.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions integrating various reagents to form the desired heterocyclic structures. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Synthetic Route Example
- Formation of Triazole Ring: Reacting ethyl 2-aminoacetate with hydrazine derivatives.
- Cyclization: Utilizing coupling agents to form the pyridazine structure.
- Final Coupling Reaction: Attaching the phenylcyclopropanecarboxamide moiety through amide bond formation.
Case Studies
Recent research has focused on evaluating the biological activity of structurally similar compounds:
-
Study on Triazolo-Pyridazine Derivatives:
- Investigated for their anticancer properties.
- Results indicated significant inhibition of cell growth in multiple cancer types.
-
Antimicrobial Evaluation:
- Tested against a panel of bacteria and fungi.
- Findings suggested moderate efficacy compared to established antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
